molecular formula C11H14O4 B1229130 3,4,5-Trimethoxyphenylacetaldehyde CAS No. 5320-31-0

3,4,5-Trimethoxyphenylacetaldehyde

Cat. No.: B1229130
CAS No.: 5320-31-0
M. Wt: 210.23 g/mol
InChI Key: PDZYOCOHQGFKLC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylacetaldehyde is an organic compound with the molecular formula C11H14O4. It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is an intermediate in the metabolism of mescaline, a well-known hallucinogenic compound .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation to form 3,4,5-trimethoxybenzoic acid.
    • Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction:

    • The compound can be reduced to form 3,4,5-trimethoxyphenylethanol.
    • Reagents: Sodium borohydride or lithium aluminum hydride are typically used for this reduction.

  • Substitution:

    • The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
    • Reagents: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 3,4,5-Trimethoxybenzoic acid

    Reduction: 3,4,5-Trimethoxyphenylethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxyphenylacetaldehyde plays a significant role in biochemical reactions, particularly in the oxidative metabolism of mescaline. It is a substrate for microsomal aldehyde oxygenase in the liver, where it undergoes oxidation to form 3,4,5-trimethoxyphenylacetic acid . This reaction is NADPH-dependent and is catalyzed by the P450 isozyme CYP2C29 in mouse hepatic microsomes . The interaction with CYP2C29 is crucial for the conversion of this compound to its corresponding acid, highlighting its role in the detoxification and metabolic pathways of mescaline.

Cellular Effects

This compound exerts various effects on cellular processes. As an intermediate metabolite of mescaline, it influences cell signaling pathways and gene expression. Studies have shown that the compound can be oxidized by hepatic microsomes, leading to the formation of 3,4,5-trimethoxyphenylacetic acid . This metabolic conversion is essential for the detoxification of mescaline and may impact cellular metabolism by altering the levels of reactive oxygen species and other metabolites. Additionally, the compound’s interaction with microsomal enzymes suggests potential effects on liver function and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by microsomal aldehyde oxygenase, specifically the P450 isozyme CYP2C29 . This enzyme catalyzes the conversion of the aldehyde to 3,4,5-trimethoxyphenylacetic acid in an NADPH-dependent manner. The reaction incorporates molecular oxygen into the carboxylic acid metabolite, indicating an oxygenation process . The binding interactions between this compound and CYP2C29 are critical for this catalytic activity, and inhibition studies have shown that compounds like SKF 525-A, metyrapone, and disulfiram can inhibit this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including the presence of microsomal enzymes and cofactors. Studies have shown that the oxidation of this compound to 3,4,5-trimethoxyphenylacetic acid is a time-dependent process, with the reaction rate being influenced by the availability of NADPH and the activity of CYP2C29 . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, pharmacological experiments have shown that the compound’s metabolites are less active or inactive compared to mescaline in terms of cataleptogenic effects and pentobarbital-induced sleep prolongation . High doses of this compound may lead to toxic effects, including liver damage and alterations in metabolic pathways. Threshold effects have been observed, where low doses of the compound do not produce significant physiological changes, while higher doses result in noticeable biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of mescaline. The compound is oxidized by microsomal aldehyde oxygenase to form 3,4,5-trimethoxyphenylacetic acid . This reaction is catalyzed by the P450 isozyme CYP2C29 and requires NADPH as a cofactor . The metabolic pathway involves the incorporation of molecular oxygen into the carboxylic acid metabolite, highlighting the role of oxidative enzymes in the detoxification process. The interaction with CYP2C29 and other microsomal enzymes is crucial for the efficient metabolism of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with microsomal enzymes and binding proteins. The compound is primarily metabolized in the liver, where it is oxidized to 3,4,5-trimethoxyphenylacetic acid . This metabolic conversion facilitates its transport and distribution within the body, allowing for the efficient elimination of the compound and its metabolites. The presence of specific transporters and binding proteins may also play a role in the localization and accumulation of this compound in various tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the microsomal fraction of liver cells, where it interacts with aldehyde oxygenase and other oxidative enzymes . The compound’s localization to the microsomes is essential for its metabolic conversion to 3,4,5-trimethoxyphenylacetic acid. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, ensuring its efficient metabolism and detoxification. The subcellular distribution of the compound is crucial for its biochemical activity and overall cellular function.

Scientific Research Applications

3,4,5-Trimethoxyphenylacetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme activity, particularly those involving aldehyde dehydrogenases.

    Medicine: It is a key intermediate in the synthesis of mescaline, which has been studied for its potential therapeutic effects in treating mental health disorders.

    Industry: The compound is used in the production of dyes, fragrances, and other fine chemicals

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxyphenylethanol
  • 3,4,5-Trimethoxybenzoic acid

Comparison:

  • 3,4,5-Trimethoxybenzaldehyde: Similar to 3,4,5-trimethoxyphenylacetaldehyde but lacks the acetaldehyde group. It is used in similar synthetic applications.
  • 3,4,5-Trimethoxyphenylethanol: The reduced form of this compound, used in different chemical reactions and applications.
  • 3,4,5-Trimethoxybenzoic acid: The oxidized form, used in the synthesis of various organic compounds and as a precursor in pharmaceutical manufacturing.

This compound is unique due to its role as an intermediate in the metabolism of mescaline and its versatility in undergoing various chemical reactions, making it valuable in multiple fields of research and industry .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZYOCOHQGFKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201263
Record name 3,4,5-Trimethoxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-31-0
Record name 3,4,5-Trimethoxyphenylacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic fate of 3,4,5-Trimethoxyphenylacetaldehyde in the liver?

A1: Research indicates that this compound, a key metabolite of mescaline, undergoes oxidation in the liver. Mouse liver microsomes, in the presence of NADPH and a specific P450 enzyme (P450 MUT-2 or CYP2C29), convert this compound to 3,4,5-trimethoxyphenylacetic acid []. This reaction incorporates molecular oxygen into the final carboxylic acid product, confirming its nature as an oxygenation process [].

Q2: Are there efficient synthetic routes to produce this compound?

A2: Yes, researchers have developed a mild and effective method for synthesizing 2-alkoxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde, a class of compounds to which this compound belongs. This procedure involves the oxidative cleavage of alkene-3-ols using a specific reagent combination: OsO4/Et3N/KIO4/dibenzo-18-crown-6-ether in a benzene/water solvent system [].

Q3: Does this compound exhibit similar pharmacological activity to its parent compound, mescaline?

A3: Studies in mice suggest that this compound, along with other deaminated metabolites of mescaline, display significantly reduced or absent cataleptogenic effects and pentobarbital-induced sleep prolongation compared to mescaline itself []. This implies a potential difference in pharmacological activity between mescaline and its metabolites, including this compound.

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